molecular formula C22H21ClFN3OS B11433486 N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide

Cat. No.: B11433486
M. Wt: 429.9 g/mol
InChI Key: UENYGJQRSCZQAA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic structure, which is known for its rigidity and stability, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This involves the reaction of a suitable diamine with a ketone to form the spirocyclic intermediate.

    Introduction of the phenyl group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the acetamide group: This step involves the reaction of the spirocyclic intermediate with chloroacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various downstream effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the presence of both chloro and fluoro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21ClFN3OS

Molecular Weight

429.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H21ClFN3OS/c23-17-13-16(9-10-18(17)24)25-19(28)14-29-21-20(15-7-3-1-4-8-15)26-22(27-21)11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28)

InChI Key

UENYGJQRSCZQAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4

Origin of Product

United States

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